molecular formula C7H10O2 B2577888 3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde CAS No. 2377034-99-4

3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde

Cat. No.: B2577888
CAS No.: 2377034-99-4
M. Wt: 126.155
InChI Key: GPSFQOOKZONXJA-UHFFFAOYSA-N
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Description

3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.155. The purity is usually 95%.
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Scientific Research Applications

Organocatalytic Reactions

The constrained structure of bicyclic systems, similar to 3-Oxabicyclo[4.1.0]heptane-7-carbaldehyde, plays a crucial role in organocatalytic reactions. For example, 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, a related compound, demonstrates improved enantioselectivity in aldol reactions due to its unique acid geometry. This illustrates the potential of such bicyclic systems in enhancing the selectivity of catalytic processes (Armstrong et al., 2009).

Photochemical and Thermal Isomerization

Bicyclic compounds undergo fascinating transformations under both thermal and light-induced conditions. For instance, 8-Oxabicyclo[5.1.0]octa-2,4-diene, when subjected to pyrolysis, yields a variety of aromatic products through pericyclic reactions. Such transformations underscore the potential of bicyclic compounds in synthesizing valuable chemical intermediates (Schiess & Wisson, 1974).

Backbone-Constrained Analogues Synthesis

The synthesis of backbone-constrained analogues of γ-amino butyric acid (GABA) using bicyclic frameworks such as 2-Oxa-5-azabicyclo[2.2.1]heptane showcases the utility of these compounds in developing analogues of FDA-approved drugs like baclofen and pregabalin. This approach highlights the versatility of bicyclic compounds in medicinal chemistry (Garsi et al., 2022).

Advanced Building Blocks for Drug Discovery

The rapid synthesis of substituted 3-azabicyclo[3.2.0]heptanes from basic chemicals via photochemical cyclization demonstrates the potential of such bicyclic compounds as advanced building blocks in drug discovery. This method offers a streamlined pathway to access complex structures that are relevant in pharmaceutical research (Denisenko et al., 2017).

Catalytic Synthesis of Azabicyclo Carbaldehydes

Bicyclic compounds also serve as precursors in the catalytic synthesis of azabicyclo carbaldehydes, showcasing their utility in constructing molecules with significant stereo specificity. This application further demonstrates the role of bicyclic compounds in facilitating complex synthetic transformations (Pan et al., 2015).

Properties

IUPAC Name

3-oxabicyclo[4.1.0]heptane-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-3-6-5-1-2-9-4-7(5)6/h3,5-7H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSFQOOKZONXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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